3-amino-1H-indazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-amino-1H-indazol-5-ol” is a compound that belongs to the class of indazoles, which are nitrogen-containing heterocyclic compounds . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of indazoles, including “3-amino-1H-indazol-5-ol”, has been a topic of research in recent years. The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

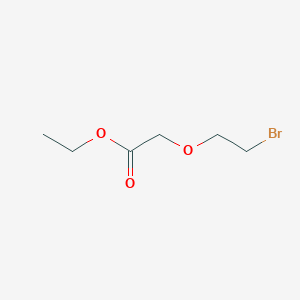

The molecular structure of “3-amino-1H-indazol-5-ol” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two nitrogen atoms, one of which bears a hydrogen atom .

Chemical Reactions Analysis

Indazole derivatives, including “3-amino-1H-indazol-5-ol”, have been found to undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

作用機序

Safety and Hazards

“3-amino-1H-indazol-5-ol” may form combustible dust concentrations in air. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use only outdoors or in a well-ventilated area .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-1H-indazol-5-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "hydrazine hydrate", "sodium hydroxide", "ethanol", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ammonium hydroxide", "sodium hydroxide", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using hydrazine hydrate and sodium hydroxide in ethanol.", "Step 2: Cyclization of 2-aminobenzaldehyde with sulfuric acid to form 2-amino-1,3-benzodioxole.", "Step 3: Diazotization of 2-amino-1,3-benzodioxole with sodium nitrite and sodium sulfite in hydrochloric acid to form 2-diazo-1,3-benzodioxole.", "Step 4: Reaction of 2-diazo-1,3-benzodioxole with sodium hydroxide to form 3-amino-1H-indazole.", "Step 5: Oxidation of 3-amino-1H-indazole with hydrogen peroxide in acetic acid to form 3-amino-1H-indazol-5-ol.", "Step 6: Purification of the product by recrystallization from water." ] } | |

CAS番号 |

88805-70-3 |

分子式 |

C7H7N3O |

分子量 |

149.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。